Gallocatechin gallate

Catalog No.
S621794
CAS No.
5127-64-0
M.F
C22H18O11
M. Wt
458.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gallocatechin gallate

CAS Number

5127-64-0

Product Name

Gallocatechin gallate

IUPAC Name

[(2R,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C22H18O11

Molecular Weight

458.4 g/mol

InChI

InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21+/m0/s1

InChI Key

WMBWREPUVVBILR-GHTZIAJQSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Synonyms

gallocatechin gallate, gallocatechin-3-gallate

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Potential Roles in Neurodegenerative Diseases:

Gallocatechin gallate (GCG) has emerged as a potential therapeutic candidate for neurodegenerative diseases like Alzheimer's disease and Parkinson's disease []. Studies suggest its ability to:

  • Protect against oxidative stress: GCG possesses potent antioxidant properties, potentially mitigating the detrimental effects of free radicals implicated in neurodegenerative diseases [].
  • Promote neurotrophic activity: GCG may stimulate the production of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal growth, survival, and differentiation [].
  • Modulate protein aggregation: GCG may interfere with the abnormal aggregation of proteins like beta-amyloid and alpha-synuclein, which are hallmarks of Alzheimer's and Parkinson's disease, respectively [].

These findings warrant further investigation to determine the efficacy and safety of GCG in treating neurodegenerative diseases.

Plant Stress Signaling and Stomatal Closure:

GCG has been identified as a potent inhibitor of abscisic acid (ABA)-induced stomatal closure in plants []. ABA is a crucial signaling molecule involved in drought stress responses, and GCG acts by:

  • Blocking potassium and calcium channels: GCG inhibits specific ion channels in guard cells, preventing the influx of ions needed for stomatal closure [].
  • Disrupting membrane potential: GCG alters the electrical potential across the guard cell membrane, hindering the signaling cascade leading to stomatal closure [].

Gallocatechin gallate is a polyphenolic compound classified as a gallate ester, formed by the condensation of gallic acid with gallocatechin. It is primarily found in green tea and is an epimer of epigallocatechin gallate, differing in the configuration at the C-2 carbon atom of the gallocatechin moiety. This compound has garnered attention due to its potential health benefits, including antioxidant properties and effects on cholesterol absorption, making it a subject of various scientific studies .

  • Antioxidant activity: The hydroxyl groups in GCG's structure can scavenge free radicals, potentially protecting cells from oxidative damage [].
  • Cholesterol absorption: Studies suggest GCG may inhibit dietary cholesterol absorption, although the exact mechanism needs further investigation [].
Case study

A study by [] demonstrated that GCG formed during green tea processing exhibited a stronger inhibitory effect on dietary cholesterol absorption compared to EGCG.

Potential hazards:

  • High doses: Excessive consumption of green tea or GCG supplements could lead to side effects like nausea, stomach upset, and liver problems [].
  • Drug interactions: GCG may interact with certain medications. It is advisable to consult with a healthcare professional before consuming green tea or GCG supplements if taking medication [].
, particularly oxidation and degradation. Studies have shown that it reacts with peroxyl radicals, leading to the formation of various oxidation products. The primary site for these reactions is the trihydroxyphenyl B-ring of the catechin structure. In alkaline conditions, gallocatechin gallate can hydrolyze and oxidize to yield gallic acid and other flavanol derivatives . Additionally, heating can induce epimerization, converting gallocatechin gallate back to epigallocatechin gallate .

Gallocatechin gallate exhibits a range of biological activities. It is recognized for its antioxidant properties, which help neutralize free radicals and reduce oxidative stress in cells. Furthermore, studies indicate that it may lower dietary cholesterol absorption more effectively than its epimer, epigallocatechin gallate. This property could be beneficial for cardiovascular health . Additionally, gallocatechin gallate has been linked to anti-inflammatory effects and potential anticancer activity, making it a compound of interest in nutritional science and pharmacology .

The synthesis of gallocatechin gallate can occur naturally through the enzymatic action in plants or can be achieved through chemical synthesis in laboratory settings. The chemical synthesis typically involves the reaction between gallocatechin and gallic acid under controlled conditions to ensure the formation of the desired ester linkage. Various methods can be employed to optimize yield and purity, including adjusting pH levels and reaction times .

Gallocatechin gallate has several applications across different fields:

  • Nutraceuticals: Due to its health benefits, it is incorporated into dietary supplements aimed at promoting heart health and reducing inflammation.
  • Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products designed to protect against environmental damage.
  • Food Industry: Used as a natural preservative due to its ability to inhibit oxidation and extend shelf life.

Research on gallocatechin gallate has focused on its interactions with various biological molecules. For instance, studies have explored how it interacts with proteins and other polyphenols, impacting their bioavailability and efficacy. One significant area of study involves its interaction with deoxyosones, which may influence glycation processes in cells . Additionally, understanding how gallocatechin gallate interacts with gut microbiota can provide insights into its role in human health .

Gallocatechin gallate shares structural similarities with several other catechins and flavonoids. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
Epigallocatechin gallateEpimeric relationshipHigher potency in antioxidant activity
CatechinBasic flavanol structureLacks the galloyl group found in gallocatechin gallate
Epicatechin gallateSimilar backboneDifferent biological activity profile
Gallic acidCommon structural componentActs as a free acid rather than an ester

Gallocatechin gallate's unique configuration allows it to exhibit distinct biological activities compared to these similar compounds, particularly regarding cholesterol absorption and antioxidant capacity .

XLogP3

1.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

458.08491139 g/mol

Monoisotopic Mass

458.08491139 g/mol

Heavy Atom Count

33

UNII

0C056HB16M

Other CAS

5127-64-0

Wikipedia

Gallocatechin_gallate
Flopristin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavans, Flavanols and Leucoanthocyanidins [PK1202]

Dates

Modify: 2024-04-15

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